molecular formula C9H18N2OS B3212587 N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide CAS No. 1104608-10-7

N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide

Cat. No. B3212587
CAS RN: 1104608-10-7
M. Wt: 202.32 g/mol
InChI Key: CGCHLXIMSUPUJZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., ester, amide, etc.) and its uses .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biological Potential and Synthetic Development

The 1,3-thiazolidine-4-one nucleus, to which N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide belongs, is recognized for its significant biological potential. This class of compounds, including its functionalized analogues like glitazones and rhodanines, has been extensively studied for their pharmacological importance. Historical synthesis methods since the mid-nineteenth century have evolved to incorporate green chemistry principles, highlighting the environmental consciousness in chemical synthesis. These compounds demonstrate promising future applications in medicinal chemistry, showcasing potential activities against various diseases due to their rich pharmacological profile (Santos, Silva, & Jones Junior, 2018).

Therapeutic and Pharmaceutical Applications

Thiazolidine motifs, including derivatives of this compound, act as a bridge between organic synthesis and medicinal chemistry. They are pivotal in exploring new drug candidates due to their inherent biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions and green synthesis, have been employed to enhance their selectivity, purity, and pharmacokinetic activity. These compounds are used in probe design and possess diverse therapeutic and pharmaceutical activities, making them valuable in the design of next-generation drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Antimicrobial, Antitumor, and Antidiabetic Agents

The 2,4‐thiazolidinedione nucleus, closely related to this compound, is renowned for its broad spectrum of biological activities. This heterocyclic pharmacophore serves as a foundational structure for various lead molecules against clinical disorders. Its versatility allows for significant structural modification, leading to the development of diverse agents with antimicrobial, anticancer, and antidiabetic properties. The review discusses the recent advancements in TZD derivatives, highlighting their potential as novel drug molecules for addressing life-threatening ailments (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Anticancer Drug Design

4-Thiazolidinones, including this compound derivatives, are being explored for their anticancer capabilities. The design of novel 4-thiazolidinone-bearing hybrid molecules using molecular hybridization methodologies and strategies has shown promise in generating potent anticancer agents. This approach emphasizes the potential of 4-thiazolidinones in anticancer drug design, underscoring their relevance in future studies aimed at developing effective cancer treatments (Roszczenko, Holota, Szewczyk, Dudchak, Bielawski, Bielawska, & Lesyk, 2022).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This can involve studying its interactions with biological molecules and its effects on biological systems .

Safety and Hazards

Information on the compound’s safety and hazards would typically come from material safety data sheets and would include information on its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis .

properties

IUPAC Name

N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-7(2)3-4-10-9(12)8-5-13-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCHLXIMSUPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CSCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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